molecular formula C11H21N B13767141 (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine CAS No. 57357-85-4

(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine

Cat. No.: B13767141
CAS No.: 57357-85-4
M. Wt: 167.29 g/mol
InChI Key: MUOITVAMHSVXLO-IMSYWVGJSA-N
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Description

(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(311)hept-3-yl)methylamine is a bicyclic amine compound characterized by its unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine typically involves the construction of the bicyclic framework followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a pinene derivative, under acidic or basic conditions to form the bicyclic structure. Subsequent functionalization steps introduce the amine group, often through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in studying receptor interactions and enzyme mechanisms. Its bicyclic structure allows it to interact with various biological targets, providing insights into molecular recognition processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases, leveraging its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1alpha,2beta,3alpha,5alpha): This compound shares a similar bicyclic structure but differs in functional groups.

    Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S-(1alpha,2beta,5alpha)): Another bicyclic compound with structural similarities but different chemical properties.

Uniqueness

The uniqueness of (1S-(1alpha,2beta,3alpha,5alpha))-(2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl)methylamine lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57357-85-4

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine

InChI

InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3/t7-,8-,9+,10+/m1/s1

InChI Key

MUOITVAMHSVXLO-IMSYWVGJSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN

Canonical SMILES

CC1C(CC2CC1C2(C)C)CN

Origin of Product

United States

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